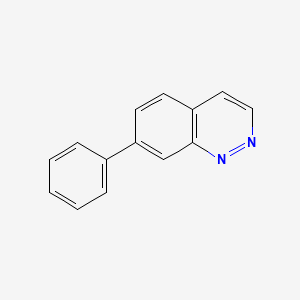

7-Phenylcinnoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10N2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

7-phenylcinnoline |

InChI |

InChI=1S/C14H10N2/c1-2-4-11(5-3-1)13-7-6-12-8-9-15-16-14(12)10-13/h1-10H |

InChI Key |

DECJSXBOZAVLNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CN=N3 |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of 7 Phenylcinnoline Compounds

Spectroscopic Techniques for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum of 7-Phenylcinnoline is expected to show distinct signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons on the cinnoline (B1195905) core are significantly influenced by the electronegativity and anisotropic effects of the two adjacent nitrogen atoms, leading to downfield shifts. The proton at the C3 position, for instance, is expected to be one of the most deshielded signals on the heterocyclic ring. The protons of the phenyl group at the 7-position would appear as a complex multiplet, while the remaining protons on the benzo part of the cinnoline ring would exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with adjacent protons.

¹³C NMR Spectroscopy: In a ¹³C NMR spectrum, each unique carbon atom in the molecule produces a distinct signal. researchgate.net For 7-Phenylcinnoline, a total of 14 distinct signals would be expected, as there are no elements of symmetry that would make any carbon atoms chemically equivalent. The carbon atoms of the cinnoline ring, particularly those adjacent to the nitrogen atoms (C4a, C8a), would resonate at lower field (higher ppm values) compared to the other carbons. compoundchem.com The signals for the phenyl group carbons would appear in the typical aromatic region (δ 125-140 ppm), with the ipso-carbon (the one attached to the cinnoline ring) showing a distinct chemical shift. compoundchem.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Phenylcinnoline

Note: These are estimated values based on known substituent effects and data from analogous N-heterocyclic compounds. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C3 | 8.8 - 9.2 | 145 - 150 |

| C4 | 7.8 - 8.2 | 125 - 130 |

| C5 | 7.6 - 8.0 | 128 - 132 |

| C6 | 7.5 - 7.9 | 124 - 128 |

| C8 | 8.0 - 8.4 | 130 - 135 |

| C4a | - | 148 - 152 |

| C8a | - | 128 - 132 |

| Phenyl C1' (ipso) | - | 135 - 140 |

| Phenyl C2'/C6' | 7.6 - 7.8 | 127 - 130 |

| Phenyl C3'/C5' | 7.4 - 7.6 | 129 - 131 |

| Phenyl C4' | 7.3 - 7.5 | 128 - 130 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds (stretching, bending, etc.). rsc.org It is an excellent tool for identifying the presence of specific functional groups and structural features. beilstein-journals.org The IR spectrum of 7-Phenylcinnoline would be characterized by several key absorption bands.

Aromatic C-H Stretching: Sharp bands appearing just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ region) are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic nature of both the cinnoline and phenyl rings. vscht.cz

C=C and C=N Ring Stretching: A series of medium to strong absorptions in the 1620-1450 cm⁻¹ region, often referred to as skeletal vibrations, correspond to the stretching of the C=C and C=N bonds within the fused aromatic rings. astrochem.org

C-H Out-of-Plane Bending: Strong absorption bands in the 900-675 cm⁻¹ region are due to the out-of-plane bending of aromatic C-H bonds. The exact positions of these bands are highly diagnostic of the substitution pattern on the aromatic rings.

Interactive Table 2: Expected Characteristic IR Absorption Bands for 7-Phenylcinnoline

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Confirms sp² C-H bonds of the aromatic systems. |

| Aromatic Ring Skeletal Vibrations (C=C, C=N Stretch) | 1620 - 1450 | Medium to Strong | A complex series of bands fingerprinting the fused heterocyclic core. |

| C-H In-Plane Bending | 1250 - 1000 | Weak | Often difficult to assign definitively. |

| C-H Out-of-Plane Bending | 900 - 675 | Strong | Positions are indicative of the substitution pattern on both rings. |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about the molecular structure.

For 7-Phenylcinnoline (C₁₄H₁₀N₂), the molecular weight is approximately 206.25 g/mol . In an electron ionization (EI) mass spectrum, a strong molecular ion peak (M⁺) would be expected at m/z ≈ 206.

The fragmentation of the cinnoline ring system is often characteristic. A key fragmentation pathway for cinnolines involves a retro-Diels-Alder reaction, leading to the expulsion of a stable dinitrogen (N₂) molecule. This would result in a significant fragment ion peak at M-28 (m/z ≈ 178). Further fragmentation could involve the loss of acetylene (B1199291) (C₂H₂) from this intermediate or fragmentation of the phenyl substituent.

Interactive Table 3: Predicted Mass Spectrometry Fragments for 7-Phenylcinnoline

| m/z Value (Predicted) | Ion Formula | Identity/Origin |

| 206 | [C₁₄H₁₀N₂]⁺ | Molecular Ion (M⁺) |

| 178 | [C₁₄H₁₀]⁺ | Loss of N₂ from the molecular ion |

| 176 | [C₁₄H₈]⁺ | Loss of H₂ from the [M-N₂]⁺ fragment |

| 152 | [C₁₂H₈]⁺ | Loss of C₂H₂ (acetylene) from the [M-N₂]⁺ fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Advanced Structural Determination Methods (e.g., X-ray Crystallography of Cinnoline Analogs)

Although a specific crystal structure for 7-Phenylcinnoline itself is not reported in major databases, the technique has been widely applied to numerous other cinnoline derivatives to confirm their synthesized structures. nih.govresearchgate.net For example, X-ray co-crystallography was instrumental in identifying the binding mode of a 4-aminocinnoline fragment to Bruton's tyrosine kinase (BTK), a key step in the development of novel inhibitors. nih.gov

For 7-Phenylcinnoline, a crystallographic analysis would be expected to confirm:

The planarity of the fused cinnoline ring system.

The precise bond lengths and angles of the heterocyclic core.

The rotational angle (dihedral angle) between the plane of the cinnoline ring and the plane of the phenyl substituent at the 7-position.

Intermolecular interactions, such as pi-stacking, in the crystal lattice.

The application of X-ray crystallography provides an unambiguous structural proof that complements and validates the interpretations drawn from spectroscopic data.

Strategic Derivatization and Chemical Modification of the 7 Phenylcinnoline Scaffold

Introduction of Functional Groups at Various Positions

The introduction of functional groups at various positions on the 7-phenylcinnoline scaffold is a key strategy to modulate its biological activity. The cinnoline (B1195905) ring system, being a 1,2-benzodiazine, offers multiple sites for substitution, each influencing the molecule's electronic and steric properties in a unique way.

Key positions for functionalization on the cinnoline nucleus include C-3, C-4, C-6, and C-8. For instance, the introduction of an amino group at the C-4 position has been a common strategy in the development of bioactive quinoline (B57606) and cinnoline derivatives. The synthesis of 4-amino-7-substituted quinolines often proceeds through a 4-chloroquinoline (B167314) intermediate, which readily undergoes nucleophilic substitution with various amines. nih.govnih.govfrontiersin.orgresearchgate.net A similar approach can be envisaged for 7-phenylcinnoline, where a 4-chloro-7-phenylcinnoline precursor could be reacted with a diverse range of primary and secondary amines to generate a library of 4-amino-7-phenylcinnoline analogs.

Furthermore, the synthesis of 3-phenylcinnolines has been explored, with methods available for the preparation of 4-amino derivatives. acs.org These synthetic routes can be adapted to introduce various functional groups at the C-4 position of the 7-phenylcinnoline scaffold. The introduction of a carboxylic acid group, particularly at the C-4 position, is another important modification. For example, 2-phenylquinoline-4-carboxylic acid derivatives have been synthesized via the Doebner reaction and subsequently modified to produce a range of analogs with potential antibacterial and HDAC inhibitory activities. researchgate.netnih.govfrontiersin.org This strategy could be applied to generate 7-phenylcinnoline-4-carboxylic acid, a versatile intermediate for further derivatization, such as amidation to produce a variety of carboxamides.

The table below summarizes some of the key functional groups and their potential impact on the properties of the 7-phenylcinnoline scaffold.

| Position | Functional Group | Potential Impact on Properties |

| C-4 | Amino (-NH₂) and substituted amines | Can act as a hydrogen bond donor/acceptor, influencing target binding and solubility. |

| C-4 | Carboxylic Acid (-COOH) | Provides a handle for further derivatization (e.g., amides, esters) and can improve solubility. |

| C-3 | Various substituents | Can modulate the electronic properties and steric profile of the molecule. |

| C-6, C-8 | Halogens (e.g., -Cl, -F), Alkoxy (-OR) | Can influence metabolic stability, lipophilicity, and target interactions. |

Exploration of Aryl and Heteroaryl Substitutions on the Phenyl Moiety

Modification of the phenyl ring at the 7-position of the cinnoline scaffold provides a powerful avenue for exploring structure-activity relationships (SAR). The introduction of various aryl and heteroaryl substituents can significantly impact the molecule's interaction with biological targets. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and are particularly well-suited for this purpose. nih.govmdpi.com

Reactions such as the Suzuki-Miyaura and Hiyama cross-coupling allow for the efficient formation of C-C bonds between the 7-phenylcinnoline core (suitably functionalized with a halide, typically bromide or iodide) and a wide array of boronic acids/esters or organosilanes, respectively. nih.govresearchgate.netdoi.org This enables the introduction of a diverse range of substituted phenyl rings, as well as various heteroaromatic systems like pyridyl, thienyl, furanyl, and pyrazolyl groups.

The following table illustrates the potential of palladium-catalyzed cross-coupling reactions for the derivatization of a hypothetical 7-bromo-cinnoline precursor.

| Coupling Reaction | Reactant | Resulting Substituent at C-7 |

| Suzuki-Miyaura | Phenylboronic acid | Phenyl |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl |

| Suzuki-Miyaura | Pyridine-3-boronic acid | 3-Pyridyl |

| Hiyama | Phenyltrimethoxysilane | Phenyl |

The insights gained from such systematic modifications are invaluable for developing a comprehensive SAR and for guiding the design of more potent and selective analogs.

Synthesis of Cinnoline Ring-Fused Systems Incorporating Phenyl Moieties

The synthesis of fused heterocyclic systems represents a significant strategy in drug discovery, often leading to compounds with novel pharmacological profiles and improved physicochemical properties. Fusing an additional heterocyclic ring to the cinnoline scaffold can create more rigid and conformationally constrained molecules, which can enhance binding affinity and selectivity for a specific biological target.

One promising approach is the construction of pyrazolo[4,3-c]cinnoline derivatives. The synthesis of such systems has been reported, demonstrating the feasibility of annulating a pyrazole (B372694) ring onto the cinnoline core. researchgate.netresearchgate.net This can be achieved by utilizing a suitably functionalized cinnoline precursor, for example, one containing a hydrazine (B178648) or a related functional group that can undergo cyclization to form the pyrazole ring. The presence of a phenyl group at the 7-position of the parent cinnoline would lead to novel 7-phenyl-pyrazolo[4,3-c]cinnoline systems.

Similarly, the synthesis of triazolo-fused cinnolines is another attractive avenue. For instance, the synthesis of 1,2,4-triazolo[4,3-b]pyridazine (B1296867) and v-triazolo[1,5-a]quinazoline derivatives has been described, providing synthetic blueprints that could be adapted for the construction of triazolo[4,3-b][7-phenyl]cinnolines. ekb.egurfu.rursc.orgnih.govresearchgate.net These fused systems introduce additional nitrogen atoms, which can serve as hydrogen bond acceptors and alter the electronic distribution of the entire molecule.

The following table outlines some potential fused-ring systems derived from 7-phenylcinnoline.

| Fused Ring | Resulting Heterocyclic System | Potential Synthetic Precursor |

| Pyrazole | Pyrazolo[4,3-c][7-phenyl]cinnoline | 3-Amino-4-hydrazino-7-phenylcinnoline |

| 1,2,4-Triazole | researchgate.netresearchgate.netmdpi.comTriazolo[4,3-b][7-phenyl]cinnoline | 3-Hydrazino-7-phenylcinnoline |

| Imidazole (B134444) | Imidazo[1,2-b][7-phenyl]cinnoline | 3-Amino-7-phenylcinnoline |

The exploration of these and other fused systems can lead to the discovery of novel chemical entities with unique biological activities.

Structure-Based Design Principles for 7-Phenylcinnoline Analogs

Structure-based drug design is a powerful paradigm that utilizes the three-dimensional structure of a biological target to guide the design of potent and selective inhibitors. While specific structural information for 7-phenylcinnoline complexes with protein targets may be limited, valuable insights can be gleaned from the extensive research on structurally related heterocyclic scaffolds, such as quinazolines and quinolines, which are known to be effective kinase inhibitors. nih.govmdpi.comresearchgate.net

A common strategy in kinase inhibitor design is to identify a "hinge-binding" motif within the small molecule that forms hydrogen bonds with the backbone of the kinase hinge region. For 7-phenylcinnoline, the nitrogen atoms at positions 1 and 2 could potentially serve as hydrogen bond acceptors, mimicking the interactions of the purine (B94841) core of ATP. The 7-phenyl group can then be directed towards a hydrophobic pocket within the ATP-binding site.

Computational methods such as molecular docking and molecular dynamics simulations can be employed to predict the binding modes of 7-phenylcinnoline analogs within the active site of a target kinase. nih.govnih.govnih.govresearchgate.netresearchgate.net These in silico studies can help to rationalize observed SAR and guide the selection of new functional groups and substituents for synthesis. For example, docking studies can reveal whether a particular substituent on the 7-phenyl ring is likely to form favorable interactions with specific amino acid residues in the binding pocket.

The principles of structure-activity relationship (SAR) are also crucial. By systematically modifying the 7-phenylcinnoline scaffold and evaluating the biological activity of the resulting analogs, a clear picture of the structural requirements for potency and selectivity can be established. For example, studies on quinazoline-based kinase inhibitors have shown that the nature and position of substituents on the quinazoline (B50416) and appended phenyl rings can have a dramatic impact on activity. mdpi.com

The following table summarizes key structure-based design principles applicable to 7-phenylcinnoline analogs.

| Design Principle | Rationale | Example Application |

| Hinge-Binding | Mimic the interaction of ATP with the kinase hinge region. | Introduction of a hydrogen bond donating group at C-4 to interact with the hinge backbone. |

| Hydrophobic Pocket Filling | Utilize hydrophobic pockets in the ATP-binding site to enhance affinity. | Introduction of bulky, lipophilic substituents on the 7-phenyl ring. |

| Allosteric Targeting | Design molecules that bind to sites other than the ATP-binding site to achieve greater selectivity. | Modification of the scaffold to promote binding to an allosteric pocket. |

| Computational Modeling | Predict binding modes and rationalize SAR. | Use of molecular docking to guide the selection of substituents for synthesis. |

By integrating these design principles, it is possible to rationally design and synthesize novel 7-phenylcinnoline analogs with improved therapeutic potential.

Theoretical and Computational Investigations of 7 Phenylcinnoline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties and reactivity of molecules. nih.gov These methods are used to determine key parameters that govern the chemical behavior of 7-Phenylcinnoline.

One of the fundamental aspects investigated is the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. nih.gov These maps highlight the electrophilic and nucleophilic regions of the molecule, providing clues about its interaction with other chemical species. Furthermore, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Dipole moment calculations also offer insights into the polarity of the 7-Phenylcinnoline molecule, which influences its solubility and intermolecular interactions. nih.gov By analyzing these quantum chemical descriptors, researchers can predict the most likely sites for chemical reactions and understand the intrinsic electronic nature of the compound.

Table 1: Key Quantum Chemical Descriptors

| Descriptor | Significance |

|---|---|

| Molecular Electrostatic Potential (MEP) | Visualizes electron density and predicts sites for electrophilic and nucleophilic attack. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. rsc.org For complex organic molecules like 7-Phenylcinnoline, these methods can map out the potential energy surfaces of reactions, identifying transition states and intermediates. scienceopen.com This allows for a step-by-step understanding of how transformations occur at a molecular level.

Recent advancements in computational chemistry have enabled the study of increasingly complex reaction systems. rsc.orgresearchgate.net Methodological developments, including new density functionals and theoretical tools, have improved the accuracy of these predictions. researchgate.net For instance, the artificial force induced reaction (AFIR) method is an automated approach to explore reaction paths without prior assumptions about the transition state structures. scienceopen.com Such techniques are vital for discovering novel reaction pathways and understanding the factors that control reaction outcomes, such as selectivity and efficiency. The growing appreciation for the role of non-covalent interactions in reaction mechanisms has also been a focus of recent computational studies. rsc.org

Molecular Docking Studies of 7-Phenylcinnoline Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.netekb.eg In the context of drug discovery, this method is extensively used to screen and design molecules that can interact with specific biological targets, such as proteins and enzymes.

For derivatives of 7-Phenylcinnoline, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes implicated in diseases. For example, studies on similar heterocyclic compounds like quinoline (B57606) and quinazoline (B50416) derivatives have demonstrated the utility of docking in identifying potent inhibitors of targets like Epidermal Growth Factor Receptor (EGFR) and Phosphodiesterase 7 (PDE7). nih.govnih.gov These studies reveal the specific binding modes and key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the active site of the protein. nih.gov The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the interaction strength. manmiljournal.ru This information is crucial for structure-activity relationship (SAR) studies, guiding the synthesis of new derivatives with improved potency and selectivity. nih.gov

Table 2: Representative Molecular Docking Data for Heterocyclic Compounds

| Compound Class | Target Protein | Key Interactions | Reference |

|---|---|---|---|

| Quinoline Derivatives | EGFR | Hydrogen bonding, π-π stacking | nih.gov |

| Quinazoline Derivatives | PDE7 | Hydrogen bonding, π-π stacking | nih.gov |

Prediction of Spectroscopic Properties via Computational Methods

Computational spectroscopy plays a pivotal role in the characterization of molecular structures by predicting various spectroscopic properties. rsc.orgaip.org These predictions are invaluable for interpreting experimental spectra and can often provide insights that are difficult to obtain through experiments alone.

Theoretical calculations can be used to predict a range of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV/Visible spectra. aip.org For instance, DFT calculations can provide theoretical NMR chemical shifts that show a high correlation with experimental data, confirming the consistency of the computational results. nih.gov Similarly, harmonic vibrational frequencies can be calculated to aid in the assignment of experimental IR spectra. sns.it

Time-dependent density functional theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV/Vis) of molecules. q-chem.com This approach can predict the excitation energies and oscillator strengths of electronic transitions, providing a theoretical basis for understanding the color and photophysical properties of compounds like 7-Phenylcinnoline. The accuracy of these predictions is continually improving with the development of new and more refined computational methods and functionals. sns.it

Coordination Chemistry of Cinnoline Based Ligands with Specific Focus on Phenyl Substituted Relevance

Design and Synthesis of Phenylcinnoline as a Ligand

The design of ligands is a crucial aspect of coordination chemistry, aiming to create molecules with specific properties to form metal complexes with desired geometries, stabilities, and functionalities. ubc.cahud.ac.uk The introduction of a phenyl group at the 7-position of the cinnoline (B1195905) ring is a strategic design choice. This substituent can influence the ligand's properties in several ways:

Steric Effects: The bulky phenyl group can impose steric constraints around the metal center, influencing the coordination geometry and the number of ligands that can bind to the metal. This is analogous to how methyl groups in 2,9-dimethyl-1,10-phenanthroline favor tetrahedral complexes over octahedral ones due to steric hindrance. nih.gov

Electronic Effects: The phenyl ring can alter the electron density on the cinnoline nitrogen atoms through inductive and resonance effects. This modification of the ligand's sigma-donating and pi-accepting capabilities affects the strength of the metal-ligand bond and the electronic properties of the final complex.

Supramolecular Interactions: The aromatic phenyl group can participate in π-π stacking interactions, which can play a role in the self-assembly of larger supramolecular structures or in the stabilization of the crystal lattice of the metal complex.

The synthesis of substituted cinnolines can be achieved through various organic chemistry routes. A common and effective method is the intramolecular cyclization of a suitably substituted hydrazone. nih.gov For 7-phenylcinnoline, a plausible synthetic pathway involves the diazotization of an aniline (B41778) derivative followed by a coupling reaction and subsequent cyclization to form the bicyclic cinnoline core. nih.gov

Table 1: Key Considerations in the Design of Phenyl-Substituted Cinnoline Ligands

| Feature | Influence on Coordination Chemistry |

| Bidentate N,N'-Chelation | Forms stable 5-membered chelate rings with metal ions. |

| Phenyl Substituent (Steric) | Can control coordination number and enforce specific geometries (e.g., tetrahedral vs. octahedral). nih.gov |

| Phenyl Substituent (Electronic) | Modulates the ligand field strength, impacting the spectroscopic and magnetic properties of the complex. |

| Aromatic System | Allows for π-π stacking interactions, influencing crystal packing and supramolecular assembly. |

Formation of Metal Complexes with Cinnoline Ligands

The formation of metal complexes with 7-phenylcinnoline as a ligand typically involves the reaction of the ligand with a metal salt in a suitable solvent. researchgate.netmdpi.com The cinnoline nitrogen atoms act as Lewis bases, donating their lone pair of electrons to the vacant orbitals of the metal ion (a Lewis acid) to form coordinate bonds. uomustansiriyah.edu.iq The general reaction can be represented as:

nL + Mx+ → [M(L)n]x+

Where 'M' is the metal ion, 'L' is the 7-phenylcinnoline ligand, and 'n' is the number of ligands coordinated to the metal. The reaction conditions, such as the choice of solvent, temperature, pH, and the molar ratio of ligand to metal, are critical parameters that can be adjusted to control the stoichiometry and structure of the resulting complex. researchgate.net For instance, complexes with different ligand-to-metal ratios (e.g., 1:1, 2:1, 3:1) can often be selectively synthesized by carefully controlling the stoichiometry of the reactants.

Table 2: Examples of Metal Ions and Precursors for Complex Formation

| Metal Ion | Typical Metal Salt Precursor | Potential Stoichiometry (M:L) |

| Copper(II) | CuCl₂, Cu(NO₃)₂, Cu(BF₄)₂ | 1:1, 1:2 |

| Nickel(II) | NiCl₂, Ni(OAc)₂ | 1:2, 1:3 |

| Ruthenium(II) | [Ru(bpy)₂Cl₂], [Ru(DMSO)₄Cl₂] | 1:1, 1:2 |

| Iridium(III) | IrCl₃·nH₂O, [(ppy)₂Ir(μ-Cl)]₂ | 1:1, 1:2 |

| Iron(II) | FeCl₂, Fe(BF₄)₂ | 1:2, 1:3 |

| Cobalt(II) | CoCl₂, Co(OAc)₂ | 1:2, 1:3 |

Investigation of Coordination Modes and Geometries

7-Phenylcinnoline is expected to act primarily as a bidentate, N,N'-chelating ligand, binding to a metal center through its two nitrogen atoms. This coordination mode results in the formation of a stable five-membered ring, a common feature in the coordination chemistry of related ligands. nih.gov

The coordination geometry of the resulting metal complex is determined by the coordination number of the metal ion and the steric and electronic properties of the ligands. uomustansiriyah.edu.iq Common geometries include:

Octahedral: With a coordination number of six, often formed with three bidentate ligands (e.g., [M(L)₃]ⁿ⁺) or two bidentate ligands and two monodentate ligands (e.g., [M(L)₂X₂]ⁿ⁺).

Tetrahedral: With a coordination number of four. The steric bulk of the 7-phenyl group might favor this geometry to minimize ligand-ligand repulsion, particularly with larger metal ions or when two ligands are present. nih.gov

Square Planar: Also with a coordination number of four, common for d⁸ metal ions like Ni(II), Pd(II), and Pt(II).

Unusual coordination modes, although less common, are also possible. For example, in certain organometallic complexes, the phenyl ring itself could potentially interact with the metal center, or the cinnoline ring could undergo C-H bond activation, leading to cyclometalation. researchgate.net

Table 3: Common Coordination Geometries for Metal Complexes with Bidentate N-Heterocyclic Ligands

| Coordination Number | Geometry | Example Formula |

| 4 | Tetrahedral | [M(L)₂]ⁿ⁺ |

| 4 | Square Planar | [M(L)₂]ⁿ⁺ |

| 5 | Trigonal Bipyramidal | [M(L)₂X]ⁿ⁺ |

| 5 | Square Pyramidal | [M(L)₂X]ⁿ⁺ |

| 6 | Octahedral | [M(L)₃]ⁿ⁺, [M(L)₂X₂]ⁿ⁺ |

Electronic and Structural Characterization of Cinnoline Metal Complexes

A comprehensive characterization of 7-phenylcinnoline metal complexes is essential to understand their properties. This is achieved using a combination of spectroscopic and analytical techniques. mdpi.com

Structural Characterization: The definitive method for determining the precise three-dimensional structure is single-crystal X-ray diffraction . This technique provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. researchgate.netrsc.org

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand and its complexes in solution. Changes in the chemical shifts of the cinnoline and phenyl protons upon coordination can provide insights into the metal-ligand interaction. nih.gov

Infrared (IR) Spectroscopy: Coordination of the cinnoline nitrogen atoms to the metal center alters the vibrational frequencies of the C=N and C=C bonds within the heterocyclic ring. These shifts, observable in the IR spectrum, serve as evidence of complex formation. nih.govresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the complex. Spectra typically show intense ligand-centered (π→π*) transitions in the UV region and lower-energy metal-to-ligand charge transfer (MLCT) or d-d transitions in the visible region, which are responsible for the color of many transition metal complexes. researchgate.netnih.gov

Electronic and Magnetic Characterization: For paramagnetic complexes, techniques like magnetic susceptibility measurements are used to determine the number of unpaired electrons, which helps in assigning the oxidation state and spin state of the metal ion. mst.eduCyclic voltammetry can be employed to study the redox properties of the complexes, revealing the potentials at which the metal center or the ligand can be oxidized or reduced.

Table 4: Techniques for Characterization of Metal Complexes

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, coordination geometry, crystal packing. nih.gov |

| NMR Spectroscopy | Connectivity and structure in solution, ligand environment. nih.gov |

| IR Spectroscopy | Evidence of coordination through shifts in vibrational frequencies. ekb.eg |

| UV-Vis Spectroscopy | Electronic structure, d-d transitions, charge-transfer bands. researchgate.net |

| Magnetic Susceptibility | Spin state and number of unpaired electrons in paramagnetic complexes. mst.edu |

| Cyclic Voltammetry | Redox potentials, electrochemical behavior. |

Potential for Catalytic Applications of Cinnoline-Metal Complexes

Metal complexes supported by N-heterocyclic ligands are among the most important classes of homogeneous catalysts. semanticscholar.org By analogy with structurally related complexes of phenanthroline and bipyridine, it is anticipated that 7-phenylcinnoline-metal complexes could exhibit significant catalytic activity in a variety of organic transformations. nih.govsemanticscholar.org

The role of the 7-phenylcinnoline ligand in catalysis would be to modulate the electronic and steric environment of the metal's active site. The steric bulk of the phenyl group could enhance selectivity (e.g., regioselectivity or enantioselectivity in asymmetric catalysis), while its electronic influence could tune the reactivity of the metal center for a specific catalytic cycle. nih.gov

Potential catalytic applications include:

Cross-Coupling Reactions: Palladium and nickel complexes are widely used for C-C and C-N bond formation. A phenylcinnoline ligand could stabilize the active catalytic species in reactions like Suzuki, Heck, or Buchwald-Hartwig amination.

Oxidation Catalysis: Manganese, iron, and ruthenium complexes can catalyze the oxidation of various substrates, including alcohols and alkenes. researchgate.net

Polymerization: Ruthenium and palladium complexes are known to catalyze olefin polymerization through mechanisms like ring-opening metathesis polymerization (ROMP) or vinyl polymerization. mdpi.com

Photocatalysis: Ruthenium and iridium complexes with aromatic diimine ligands are often photoactive and can be used as photosensitizers in photoredox catalysis to drive chemical reactions with visible light. nih.gov

Table 5: Potential Catalytic Applications for Phenylcinnoline-Metal Complexes

| Catalytic Reaction | Potential Metal Center | Role of Ligand |

| C-C Cross-Coupling | Pd(II), Ni(II) | Stabilize catalytic intermediates, control selectivity. |

| Alkene Epoxidation | Mn(III), Fe(III) | Tune redox potential of the metal, provide steric control. |

| Olefin Polymerization | Ru(II), Pd(II) | Control polymer properties through steric and electronic effects. mdpi.com |

| Hydrogenation/Transfer Hydrogenation | Ru(II), Rh(I), Ir(I) | Modulate the reactivity of the metal-hydride active species. |

| Photoredox Catalysis | Ru(II), Ir(III) | Tune the excited-state properties and redox potentials of the photocatalyst. |

Supramolecular Architectures and Assemblies Incorporating Cinnoline Frameworks

Self-Assembly Processes Directed by Non-Covalent Interactions

The self-assembly of molecules into ordered supramolecular structures is a fundamental process driven by a delicate balance of non-covalent interactions, including hydrogen bonding, van der Waals forces, π-π stacking, and electrostatic interactions researchgate.netnih.govthno.org. Phenylcinnoline derivatives are amenable to such assembly processes. The aromatic nature of both the cinnoline (B1195905) core and the phenyl substituent facilitates π-π stacking, which can lead to the formation of columnar or layered structures. Additionally, if functional groups capable of hydrogen bonding are present on the phenylcinnoline derivative, these interactions can further direct the assembly into more complex architectures such as fibers, gels, or crystalline networks nih.govresearchgate.net. The precise arrangement of these building blocks is dictated by the strength and directionality of these non-covalent forces, leading to the formation of well-defined supramolecular entities. Understanding these driving forces is key to controlling the morphology and properties of the resulting self-assembled materials.

Host-Guest Chemistry Applications

The ability of supramolecular assemblies derived from phenylcinnoline frameworks to act as hosts opens avenues for various host-guest chemistry applications. Host-guest systems, where a host molecule selectively binds a guest molecule, are central to fields such as sensing, separation, and catalysis mdpi.comnih.govrsc.orgwikipedia.org. For example, supramolecular cages or porous frameworks incorporating cinnoline units could be designed to encapsulate specific analytes, leading to detectable changes in their optical or electronic properties, thereby functioning as sensors. The preorganization of guests within a host cavity can also influence their reactivity, enabling supramolecular catalysis. Furthermore, the selective binding capabilities of these systems can be exploited for the separation of mixtures or the controlled release of encapsulated substances. While direct applications of 7-phenylcinnoline in host-guest chemistry are still an area of active research, the general principles of supramolecular host-guest interactions, which rely on molecular recognition via non-covalent forces, are well-established and provide a strong foundation for future developments nih.govwikipedia.org.

Exploration of 7 Phenylcinnoline in Advanced Materials Science

Cinnoline (B1195905) Derivatives as Components in Functional Materials

Cinnoline derivatives are recognized as important N-containing heteroaromatics with considerable interest in materials science, primarily owing to their exploitable optical and electronic characteristics rsc.orgontosight.ai. The inherent electronic structure of the cinnoline scaffold, featuring two adjacent nitrogen atoms within a fused ring system, allows for diverse chemical modifications, leading to compounds with tailored functionalities. These derivatives are being explored for applications ranging from optoelectronic devices and organic luminescence materials to liquid crystals rsc.org. Furthermore, the incorporation of cinnoline moieties, such as benzo[c]cinnoline (B3424390), into conjugated polymer backbones has demonstrated potential in areas like photocatalysis for carbon dioxide reduction and in the development of triboelectric nanogenerators (TENGs) researchgate.netdigitellinc.comresearchgate.net. The ability to synthesize functionalized cinnolines through various synthetic routes, including metal-catalyzed coupling reactions and one-pot cascade reactions, further enhances their utility as building blocks for advanced functional materials rsc.orgeurekaselect.com. Cinnoline-4-carboxylic acid, for instance, has been utilized in the preparation of branched polyethylenimine polymers, highlighting their integration into macromolecular architectures for specific material properties chinesechemsoc.org.

Applications in Optoelectronic Materials

The unique electronic and optical properties of cinnoline derivatives make them promising candidates for various optoelectronic applications. Pure cinnoline derivatives have shown potential for optoelectronics and organic luminescence materials due to their inherent fluorescence rsc.org. Specifically, benzo[c]cinnoline (BZC) units have been integrated into conjugated polymers, such as polyfluorenes (PFO) and polymers containing diketopyrrolopyrrole (DPP) or tetraazapyrene structures, for use in organic field-effect transistors (OFETs) researchgate.net.

Furthermore, cinnoline derivatives, particularly when functionalized as ligands in transition metal complexes, have shown significant promise in light-emitting technologies. Iridium complexes incorporating phenylcinnoline ligands have been extensively studied for their photophysical properties and their performance in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs) dntb.gov.uapau.edu.tracs.orgacs.orgcolab.wsrsc.org. These complexes often exhibit tunable emission colors, high efficiencies, and good stability, making them valuable for display and lighting applications. For example, iridium complexes with phenylcinnoline ligands have been investigated for their yellow to orange light emission acs.orgcolab.ws.

Integration into Polymer Systems and Hybrid Materials

The incorporation of cinnoline derivatives into polymer systems and hybrid materials is a key strategy for developing advanced functional materials with tailored properties. Benzo[c]cinnoline (BZC) moieties, acting as electron-deficient building blocks, have been successfully integrated into conjugated polymer backbones through polymerization techniques such as Suzuki coupling and Stille coupling researchgate.netresearchgate.netacs.orgdocumentsdelivered.com. These polymers, often featuring alternating donor-acceptor units, are designed for specific applications. For instance, polymers containing BZC and thiophene-vinylene-thiophene (TVT) units have been developed for OFET applications, where BZC serves as an acceptor researchgate.net. Similarly, BZC-based conjugated polymers have been explored as surface modification layers for triboelectric nanogenerators (TENGs), leveraging their structural planarity and extended conjugation researchgate.net.

Beyond conjugated polymers, cinnoline derivatives can also be incorporated into hybrid material systems. The use of sporopollenin (B1173437) microcapsules as matrices for the in situ synthesis of cinnoline derivatives represents an innovative approach to creating hybrid materials with potential applications in materials science rsc.org. Additionally, cinnoline-4-carboxylic acid has been used to functionalize branched polyethylenimine (bPEI) polymers, creating macromolecules with potential for various material applications chinesechemsoc.org.

Photophysical Properties of Phenylcinnoline-Derived Materials

The photophysical properties of cinnoline derivatives and materials incorporating them are central to their utility in optoelectronic and luminescent applications. Pure cinnoline derivatives can exhibit fluorescence, with some displaying absorption maxima around 310 and 610 nm rsc.org. The presence of phenyl substituents, as in 3-phenylcinnoline, can lead to interesting photophysical properties, making them candidates for fluorescence and photochemistry studies cymitquimica.com.

When incorporated into larger systems like conjugated polymers, cinnoline moieties significantly influence photophysical behavior. Polyfluorenes functionalized with benzo[c]cinnoline units have shown photoluminescence (PL) with emission peaks typically red-shifted to around 500 nm in solution and 530 nm in solid films researchgate.netacs.orgdocumentsdelivered.com. The PL quantum yields of these polymers can be modulated by the concentration of benzo[c]cinnoline moieties, and their emission intensity can be enhanced by UV irradiation researchgate.netacs.orgdocumentsdelivered.com.

In the realm of metal complexes, iridium complexes featuring phenylcinnoline ligands are particularly noteworthy for their photophysical characteristics, which are crucial for OLEDs and LECs dntb.gov.uapau.edu.tracs.orgacs.orgcolab.wsrsc.org. These complexes often exhibit strong photoluminescence, with emission wavelengths tunable across the visible spectrum, typically in the yellow to orange regions, and display characteristic metal-to-ligand charge transfer (MLCT) transitions acs.orgcolab.ws. The precise photophysical properties, including absorption and emission spectra and quantum yields, are highly dependent on the specific ligand design and coordination environment.

Biological Activity Research of 7 Phenylcinnoline Derivatives Excluding Clinical Studies and Safety

In Vitro Screening Methodologies for Biological Activity

The initial assessment of the biological activity of 7-phenylcinnoline derivatives is predominantly conducted through a variety of in vitro screening methodologies. These laboratory-based assays are essential for determining the potential efficacy of these compounds at a cellular and molecular level.

Commonly employed techniques include cell viability and cytotoxicity assays, which are fundamental in anticancer research. The Trypan blue dye exclusion method is a simple and rapid technique used to differentiate viable from non-viable cells based on membrane integrity. mdpi.com For more quantitative and detailed analysis, flow cytometry is utilized. This powerful technique can assess cell death mechanisms, such as apoptosis, by using specific markers like Annexin V and 7-amino-actinomycin D (7-AAD) to identify apoptotic and necrotic cells. mdpi.comresearchgate.net

In the context of antimicrobial studies, the primary in vitro method is the determination of the Minimum Inhibitory Concentration (MIC). The microbroth dilution method is a standard procedure used to establish the lowest concentration of a compound that inhibits the visible growth of a microorganism. nih.gov This provides a quantitative measure of the compound's potency against various bacterial and fungal strains.

For evaluating anti-inflammatory potential, in vitro models often involve measuring the production of inflammatory mediators. For instance, the levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines can be quantified to assess the anti-inflammatory effects of the compounds. mdpi.com

Enzyme inhibition assays are also crucial, particularly in anticancer and anti-inflammatory research. These assays measure the ability of a compound to inhibit the activity of specific enzymes that are critical for disease progression, such as cyclooxygenase (COX) enzymes in inflammation. researchgate.net

Interactive Data Table: Common In Vitro Screening Methodologies

| Methodology | Purpose | Example Application | Key Measurement |

| Trypan Blue Exclusion | Assess cell viability | Preliminary cytotoxicity screening | Percentage of viable cells |

| Flow Cytometry | Analyze cell cycle and apoptosis | Quantify apoptotic vs. necrotic cells | Fluorescence intensity of markers |

| Microbroth Dilution | Determine antimicrobial potency | Test against bacterial/fungal strains | Minimum Inhibitory Concentration (MIC) |

| ELISA | Quantify protein levels | Measure inflammatory cytokine production | Absorbance proportional to protein concentration |

| Enzyme Inhibition Assay | Evaluate enzyme modulation | Assess COX-2 inhibition | IC50 value |

In Silico Approaches to Biological Activity Prediction

In silico methods have become indispensable tools in modern drug discovery for predicting the biological activity of compounds like 7-phenylcinnoline derivatives, thereby streamlining the research and development process. These computational approaches allow for the rapid screening of large libraries of virtual compounds and provide insights into their potential biological targets and pharmacokinetic properties.

Molecular docking is a prominent in silico technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or enzyme. nih.govucj.org.ua This method helps in understanding the molecular interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for biological activity. The binding affinity is often expressed as a binding free energy, with lower values indicating a more favorable interaction. ucj.org.ua

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, elucidating the conformational stability of the interaction over time. nih.gov This can reveal important details about the flexibility of the binding pocket and the stability of key interactions.

Another critical aspect of in silico prediction is the assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govucj.org.ua Web-based resources and specialized software are used to predict these pharmacokinetic parameters, which are vital for determining the drug-likeness of a compound. ucj.org.ua These predictions can help in identifying potential liabilities, such as poor oral bioavailability or potential toxicity, early in the drug discovery process.

Furthermore, inverse virtual screening is an approach where a compound with a known structure is screened against a panel of biological targets to identify its potential biological activity. nih.gov This can lead to the discovery of novel therapeutic applications for existing compounds.

Investigation of Antimicrobial Activity (e.g., Antibacterial, Antifungal)

Derivatives of nitrogen-containing heterocyclic compounds, structurally related to cinnolines, have been investigated for their antimicrobial properties. These studies are crucial in the search for new agents to combat the growing threat of antibiotic resistance.

The antibacterial activity of these compounds is typically evaluated against a panel of Gram-positive and Gram-negative bacteria. nih.govjaper.inrsc.org The effectiveness of the compounds is quantified by their Minimum Inhibitory Concentration (MIC) values, with lower MIC values indicating higher potency. nih.govnih.govjaper.in For instance, some pyrazoline derivatives have shown a wide range of antimicrobial activities with MIC values ranging from 32 to 512 μg/mL. nih.gov

In addition to antibacterial activity, the antifungal potential of these derivatives is also explored. nih.govjaper.inrsc.org Similar to antibacterial testing, the antifungal activity is assessed by determining the MIC against various fungal strains. japer.in Some pyrazoline derivatives have demonstrated potent in vitro antifungal activity with very low MIC values. japer.in

The mechanism of action of these antimicrobial agents is also a subject of investigation. For some quinoline (B57606) derivatives, it has been suggested that they may act as inhibitors of the peptide deformylase (PDF) enzyme, which is essential for bacterial survival. nih.gov

Interactive Data Table: Antimicrobial Activity of Structurally Related Compounds

| Compound Type | Organism Type | Activity Measurement | Observed Range of Activity |

| Pyrazoline Derivatives | Bacteria & Fungi | MIC | 32-512 µg/mL |

| Quinoxaline (B1680401) Derivatives | Bacteria & Fungi | EC50 | 8.54-12.01 µg/mL (for some compounds against R. solani) |

| Quinolone Derivatives | Bacteria & Fungi | MIC | 3.12-50 µg/mL (for some compounds) |

Research into Antiviral Potency

The antiviral potential of heterocyclic compounds, including those structurally analogous to 7-phenylcinnoline, has been an area of active research. These studies aim to identify compounds that can effectively inhibit the replication of various viruses.

In vitro antiviral profiling is the primary method used to assess the antiviral potency of these derivatives. nih.govresearchgate.net This involves testing the compounds against a range of viruses in cell culture models. The 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit viral replication by 50%, is a key parameter determined in these assays. nih.gov

For example, a series of 1,6-naphthyridine (B1220473) and 7,8-dihydroisoquinoline (B3349891) analogues have demonstrated significant activity against human cytomegalovirus (HCMV). nih.govresearchgate.net Some of these compounds exhibited IC50 values that were significantly lower than that of the standard antiviral drug ganciclovir. nih.govresearchgate.net This suggests that these compounds may have a novel mechanism of action, as they were also effective against ganciclovir-resistant HCMV strains. nih.govresearchgate.net

The selectivity of the antiviral activity is also an important consideration. Ideally, a compound should be potent against the target virus while exhibiting minimal cytotoxicity to the host cells. The selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the IC50, is used to evaluate this. A higher SI value indicates a more favorable therapeutic window.

Studies on Anticancer and Antitumor Properties

The anticancer and antitumor properties of cinnoline-related heterocyclic compounds have been extensively investigated. These studies often involve screening the compounds against a panel of human cancer cell lines to assess their cytotoxic and antiproliferative effects. nih.govneuroquantology.comnih.govmdpi.com

The in vitro anticancer activity is typically quantified by the IC50 value, which represents the concentration of the compound that inhibits the growth of cancer cells by 50%. researchgate.net A variety of cancer cell lines, representing different types of tumors such as breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116), are used in these screenings. nih.govneuroquantology.com

For instance, certain quinazoline (B50416) derivatives have shown potent antiproliferative activity against various cancer cell lines, with some compounds exhibiting greater cytotoxicity than the reference drug cisplatin (B142131). nih.gov Similarly, some 7-aminoisoquinoline-5,8-quinone derivatives have demonstrated significant antitumor properties. researchgate.net

The mechanism of action of these anticancer agents is a key area of research. Some compounds are believed to exert their effects by inhibiting specific enzymes that are crucial for cancer cell growth and survival, such as epidermal growth factor receptor (EGFR) kinase. mdpi.com Others may induce apoptosis (programmed cell death) in cancer cells. mdpi.comresearchgate.net

Interactive Data Table: Anticancer Activity of Structurally Related Compounds

| Compound Type | Cancer Cell Line | Activity Measurement | Noted Activity |

| Quinazolinone Derivatives | MCF-7, HepG2 | IC50 | Some compounds more potent than cisplatin against MCF-7 |

| 7-Aminoisoquinoline-5,8-quinone Derivatives | Various human cancer cell lines | IC50 | Correlation with redox properties and lipophilicity |

| Quinoxaline Derivatives | MCF-7, HCT116 | IC50 | Some compounds showed excellent activity |

Analysis of Anti-inflammatory Effects

The anti-inflammatory potential of 7-phenylcinnoline-related structures has been explored through various preclinical models. These studies aim to identify compounds that can modulate inflammatory pathways and reduce inflammation.

In vitro assays are commonly used to initially screen for anti-inflammatory activity. These assays often involve the use of macrophage cell lines, such as RAW264.7, which are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. mdpi.com The ability of the test compounds to reduce the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-1β, IL-6) is then measured. mdpi.com

For example, some quinoline derivatives have demonstrated the ability to decrease the levels of inflammatory markers in cellular models. nih.gov The underlying mechanism of action is often investigated by examining the effect of the compounds on key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. mdpi.com

In vivo models of inflammation are also employed to confirm the anti-inflammatory effects observed in vitro. These can include models of acute inflammation, such as xylene-induced ear edema in mice, and chronic inflammation, like the cotton pellet-induced granuloma formation model. mdpi.com The ability of a compound to reduce edema or granuloma formation in these models provides evidence of its in vivo anti-inflammatory efficacy. mdpi.com

Molecular Structure-Activity Relationship (SAR) Studies for 7-Phenylcinnoline Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and are crucial for the rational design and optimization of biologically active compounds like 7-phenylcinnoline analogs. nih.gov SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. nih.govresearchgate.net

These studies typically involve the synthesis of a series of analogs where specific parts of the parent molecule are systematically modified. The biological activity of these analogs is then evaluated, and the results are analyzed to establish relationships between structural modifications and changes in activity. mdpi.comnih.govmdpi.com

For example, in the case of quinazoline derivatives, SAR studies have revealed that the nature and position of substituents on the quinazoline ring can have a significant impact on their anticancer activity. mdpi.com It has been observed that the presence of certain groups at specific positions can enhance the inhibitory activity against target enzymes like EGFR kinase. mdpi.com

Similarly, for quinoxaline derivatives, SAR studies have shown that the type of linker and the nature of the substituents on the phenyl ring can influence their anticancer potency. mdpi.com For instance, an NH-CO linker at a specific position was found to increase activity, while aliphatic linkers decreased it. mdpi.com

These SAR insights are invaluable for guiding the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Research on the Biological Activity of 7-Phenylcinnoline Derivatives: Mechanisms of Action at the Molecular Level Remain Elusive

The cinnoline (B1195905) scaffold, a nitrogen-containing heterocyclic system, is a known pharmacophore, and various derivatives have been investigated for a range of biological effects. However, the influence of a phenyl group at the 7-position on the specific molecular interactions of these compounds has not been a focus of published research to date.

While studies on structurally related but distinct heterocyclic compounds, such as quinolines and quinazolines with phenyl substitutions, have shown activities like kinase inhibition or receptor modulation, this information cannot be extrapolated to 7-phenylcinnoline derivatives due to the unique electronic and structural properties of the cinnoline ring system.

Therefore, a scientifically accurate and detailed account of the molecular mechanisms of biological action for 7-phenylcinnoline derivatives cannot be provided at this time. Further research, including target identification, enzyme inhibition assays, receptor binding studies, and computational modeling, is required to understand how these specific compounds interact with biological systems at a molecular level.

Future Research Directions and Perspectives for 7 Phenylcinnoline Chemistry

Development of Novel and Sustainable Synthetic Routes

Current synthetic methodologies for cinnolines often involve multi-step processes, which can sometimes be inefficient or environmentally taxing ijariie.comsioc-journal.cnsioc-journal.cn. For 7-phenylcinnoline, strategies typically involve introducing the phenyl group via cross-coupling reactions or constructing the cinnoline (B1195905) ring from phenyl-substituted precursors researchgate.netresearchgate.net. Future research should prioritize the development of greener, more atom-economical, and scalable synthetic routes. This includes exploring catalytic methods, such as transition-metal-catalyzed C-H activation or novel cyclization reactions, and leveraging flow chemistry for enhanced control and safety rsc.orgacs.org. Investigating methodologies that allow for direct, regioselective phenyl group installation at the C7 position or efficient construction of the phenylcinnoline framework from readily available starting materials will be crucial for broader accessibility and application.

| Synthetic Strategy Focus | Key Methodologies to Explore | Potential Benefits |

| Green Chemistry | Catalytic methods, solvent reduction | Reduced environmental impact, increased efficiency |

| Efficiency & Scalability | Flow chemistry, one-pot synthesis | Improved control, higher throughput, cost reduction |

| Regioselectivity | Directed C-H functionalization | Precise control over substitution, fewer byproducts |

| Novel Cyclizations | Cascade reactions, domino processes | Streamlined synthesis, access to complex structures |

Note: This table illustrates areas of focus for developing novel synthetic routes, based on general trends in heterocyclic chemistry.

Expansion of Derivatization Strategies for Enhanced Functionality

The cinnoline scaffold offers multiple sites for functionalization, and the phenyl substituent at the 7-position provides an additional handle for modification. Future research should systematically explore diverse derivatization strategies to fine-tune the physicochemical, electronic, and biological properties of 7-phenylcinnoline derivatives. This involves introducing various electron-donating/withdrawing groups, sterically demanding substituents, or functional handles for conjugation onto both the cinnoline core and the phenyl ring. Developing regioselective methods for functionalizing specific positions, such as C3, C4, C5, C6, C8, and positions on the phenyl ring, will enable the creation of targeted libraries for specific applications. Understanding the structure-activity/property relationships (SAR/SPR) derived from these modifications is paramount.

| Position for Derivatization | Type of Substituent to Introduce | Potential Impact on Properties |

| Cinnoline Core (e.g., C3, C4) | Halogens, Alkyl, Aryl, Amino | Modulates electronic properties, solubility, biological activity |

| Phenyl Ring (ortho, meta, para) | Electron-donating/withdrawing groups, bulky groups | Alters photophysical properties, π-stacking, steric interactions |

| N-atoms (N1, N2) | Alkyl, Aryl, Heteroaryl | Influences basicity, coordination, and electronic distribution |

Note: This table outlines potential derivatization strategies and their expected impact on the properties of 7-phenylcinnoline derivatives.

Interdisciplinary Research at the Interface of Materials and Supramolecular Chemistry

Cinnoline derivatives have shown promise in materials science, particularly in organic electronics and as fluorescent probes researchgate.netijariie.commdpi.com. The phenyl group in 7-phenylcinnoline can facilitate π-π stacking and offers opportunities for conjugation, making it a potential building block for advanced functional materials. Future research should focus on designing 7-phenylcinnoline derivatives with tailored electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemosensors. Furthermore, exploring its utility in supramolecular chemistry, such as its incorporation into self-assembled structures, host-guest systems, or molecular recognition motifs, could unlock novel functionalities. Understanding the relationship between molecular structure, solid-state packing, and macroscopic material properties will be critical.

| Application Area | Desired Properties of 7-Phenylcinnoline Derivatives | Research Focus |

| Organic Electronics | Tunable band gaps, high charge mobility, efficient luminescence | Design of emitters, charge transport layers, host materials for OLEDs/OFETs |

| Chemosensors | Selective fluorescence response to analytes | Development of probes for ions, biomolecules, or environmental pollutants |

| Supramolecular Systems | Defined self-assembly, host-guest complexation | Creation of molecular machines, responsive materials, or drug delivery systems |

Note: This table highlights potential applications and the required properties for 7-phenylcinnoline derivatives in materials and supramolecular chemistry.

Advanced Computational Methods for Design and Prediction

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules. For 7-phenylcinnoline, advanced computational techniques can provide invaluable insights into its electronic structure, reactivity, spectroscopic properties, and potential interactions with biological targets or material interfaces. Future research should leverage methods such as Density Functional Theory (DFT) for electronic property prediction, Time-Dependent DFT (TD-DFT) for optical properties, molecular dynamics (MD) simulations for conformational analysis and intermolecular interactions, and quantitative structure-activity/property relationship (QSAR/QSPR) modeling. These computational approaches can guide experimental design, predict the efficacy of new derivatives, and elucidate complex mechanisms, thereby streamlining the development process.

| Computational Method | Application to 7-Phenylcinnoline Research | Expected Outcome |

| DFT & TD-DFT | Predicting HOMO/LUMO energies, band gaps, absorption/emission spectra, reaction barriers | Guiding synthesis of materials with desired electronic/optical properties |

| Molecular Dynamics | Simulating molecular behavior, conformational changes, binding interactions | Understanding protein-ligand binding, self-assembly processes, material stability |

| QSAR/QSPR Modeling | Correlating structural features with biological activity or physical properties | Rational design of potent and selective drug candidates or functional materials |

Note: This table outlines how various computational methods can be applied to advance 7-phenylcinnoline research.

Strategic Exploration of Untapped Biological Activities at the Molecular Level

The cinnoline scaffold is recognized for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties researchgate.netijariie.commdpi.compnrjournal.com. However, the specific pharmacological profile of 7-phenylcinnoline and its derivatives remains largely underexplored. Future research should focus on a systematic and comprehensive screening of 7-phenylcinnoline derivatives against a diverse range of biological targets. This includes investigating their potential as enzyme inhibitors (e.g., kinases, proteases), modulators of cellular signaling pathways, or agents with novel antimicrobial, antiviral, or antiparasitic activities. Structure-based drug design, informed by computational docking and SAR studies, will be crucial for identifying potent and selective therapeutic agents. Exploring potential roles in areas such as neuroprotection or as diagnostic imaging agents could also reveal new avenues.

| Biological Target/Area | Potential Activity of 7-Phenylcinnoline Derivatives | Research Approach |

| Enzyme Inhibition | Kinases, proteases, metabolic enzymes | In vitro enzyme assays, structure-based drug design, SAR studies |

| Infectious Diseases | Bacteria, fungi, viruses, parasites | Broad-spectrum antimicrobial screening, mechanism of action studies |

| Cancer Therapy | Cytotoxicity, apoptosis induction, cell cycle arrest | In vitro cancer cell line screening, target identification, in vivo studies |

| Neurological Disorders | Neuroprotection, receptor modulation | Screening in relevant cellular or animal models, target engagement studies |

Note: This table suggests potential biological activities and research strategies for 7-phenylcinnoline derivatives.

Compound List:

7-Phenylcinnoline

Cinnoline

Phenylcinnoline (general term)

3-Phenylcinnoline

4-Aminocinnolines

1,2-Dihydrocinnolines

3,4-Substituted cinnolines

Ethylenediamine derivatives with cinnoline moiety

Pyrazolo[1,2-a]cinnolines

3-Phenylcinnoline derivatives (general term)

4-Amino-3-phenylcinnolines

3-Aryl-4-dialkyloaminoalkylcinnolines

3-Aryl-4-dialkyloaminoalkylocinnolines

3-Phenylcinnoline-4-carboxylic acid derivatives

6-Hydroxycinnolines

3-Chloro-4-fluoro-phenylamine (precursor)

1-(2-amino-4,5-dimethoxy-Phenyl)-ethanone (precursor)

Phenanthrene 9,10-dione (precursor)

Cinnoxacin

Sinofem

Cinnopentazone

Cinnofuradione

3-Methylcinnoline

3-Methylindole (Skatole)

3-Phenylindole

4-Azidocinnolines

6-Aryl-4-azidocinnolines

6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines

4-Azido-6-phenylcinnoline

6-Bromo-4-azido-3-pentylcinnoline

4,6-Dibromo-3-pentylcinnoline

2-Phenylimidazo[4,5-f] researchgate.netacs.orgphenanthroline (related ligand)

Benzodiazine (general term)

1,2-Benzodiazine (general term)

1,2-Diazanaphthalene (general term)

1,2-Naphthyridine (general term)

3,4-Benzopyridazine (general term)

α-Phenodiazine (general term)

Pyrazolo[4,3-c]cinnoline derivatives

Substituted cinnoline imidazole (B134444) derivatives

Substituted cinnolothiophene derivatives

Substituted cinnoline benzimidazole (B57391) derivatives

6-Sulphonamido cinnoline

Cinnoline 1-oxides

Cinnoline 2-oxides

5-Phenylpyridazine-3,4-dicarboxylate

7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives

Benzylidenemalononitrile

3-Aminophenol

Malononitrile

Benzaldehyde

Ammonium acetate (B1210297)

Guanidine

Chloroacetyl chloride

2-((3-phenylcinnolin-4-yl)amino)-1H-imidazol-5(4H)-one

Ampicillin

Trimethoprim

Flavopiridol

Ro-31-8220

NEU-1017

Cichorium endivia L. extract (CEE)

2-Furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline

Substituted dibenzo[c,h]cinnolines

6,7-Dimethoxy-4-(pyridine-3-yl)cinnolines

N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-(4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)cinnolin-4-amine

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.